
2-(3-Methoxypropoxy)benzaldehyde
Overview
Description
2-(3-Methoxypropoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydesThis compound is a derivative of vanillin, a well-known flavoring agent used in the food industry.
Mechanism of Action
Mode of Action
It is known that benzaldehydes, a class of compounds to which 2-(3-methoxypropoxy)benzaldehyde belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis, potentially inhibiting microbial growth .
Biochemical Pathways
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which could affect various biochemical pathways related to redox homeostasis .
Result of Action
As a benzaldehyde, it may disrupt cellular antioxidation systems, leading to the destabilization of cellular redox homeostasis . This could potentially inhibit microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene and Ambeed provide this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzaldehydes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methoxypropoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of flavoring agents and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Vanillin: A well-known flavoring agent with similar structural features.
2-Methoxybenzaldehyde: Another benzaldehyde derivative with a methoxy group at the ortho position.
3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the meta position.
Uniqueness
2-(3-Methoxypropoxy)benzaldehyde is unique due to its methoxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-(3-methoxypropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHBPLCUDFAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





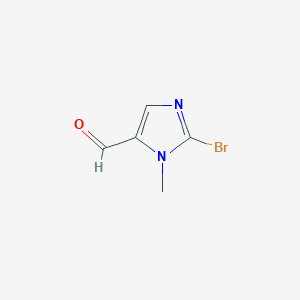

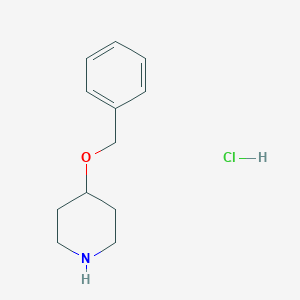
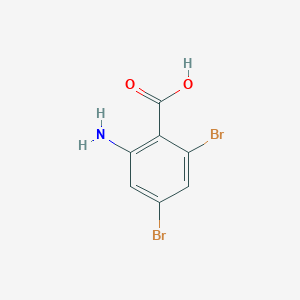
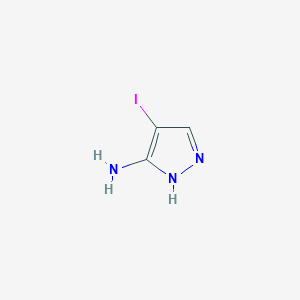

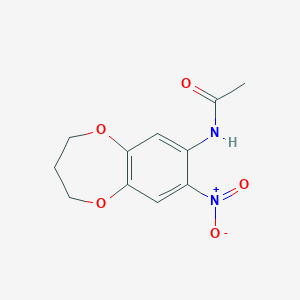
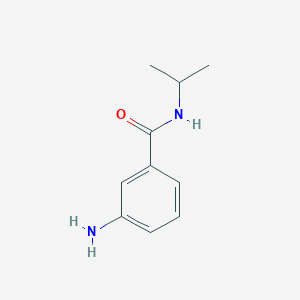

![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
